Cas no 16644-57-8 (Carbamic acid,N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester)
16644-57-8 structure
Product Name:Carbamic acid,N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester
CAS-nummer:16644-57-8
MF:C22H28N2O4
MW:384.468726158142
CID:186860
PubChem ID:262042
Update Time:2025-04-19
Carbamic acid,N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Carbamic acid,N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester
- KQMNHEJQHXLCPU-UHFFFAOYSA-N
- MLS002695285
- SCHEMBL15346534
- SMR001561192
- 16644-57-8
- NSC95228
- NSC-95228
- DTXSID30294218
- dibenzyl hexane-1,6-diyldicarbamate
- HMS3092C21
- CHEMBL1886474
-
- Inchi: 1S/C22H28N2O4/c25-21(27-17-19-11-5-3-6-12-19)23-15-9-1-2-10-16-24-22(26)28-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H,23,25)(H,24,26)
- InChI-sleutel: KQMNHEJQHXLCPU-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)C(NCCCCCCNC(=O)OCC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 384.20504
- Monoisotopische massa: 384.205
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 13
- Complexiteit: 392
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 76.7Ų
Experimentele eigenschappen
- Dichtheid: 1.132
- Kookpunt: 577.6°C at 760 mmHg
- Vlampunt: 303.1°C
- Brekindex: 1.549
- PSA: 76.66
Carbamic acid,N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester Gerelateerde literatuur
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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